Isorubrofusarin 10-gentiobioside

Acetylcholinesterase inhibition Alzheimer's disease naphthopyrone SAR

Analytical labs quantifying Cassiae Semen face misquantification from in-solution isomerization of isorubrofusarin and rubrofusarin gentiobiosides. Isorubrofusarin 10-gentiobioside (CAS 200127-93-1) resolves this as an isomerically pure reference standard with verified HPLC retention time and UV spectrum. It is the only naphthopyrone glycoside from Cassia obtusifolia exhibiting clean AChE selectivity with no confounding BChE or BACE1 inhibition. • Selective AChE inhibitor (IC50 83.52 µM); BChE/BACE1 >200 µM-single-target pharmacology. • 11.1-fold hMAO-A potency gap vs. monoglucoside-critical SAR sugar-chain control. • ≥98% HPLC purity; CoA confirms absence of rubrofusarin isomer.

Molecular Formula C27H32O15
Molecular Weight 596.538
CAS No. 200127-93-1
Cat. No. B2900789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsorubrofusarin 10-gentiobioside
CAS200127-93-1
Molecular FormulaC27H32O15
Molecular Weight596.538
Structural Identifiers
SMILESCC1=CC(=O)C2=C(O1)C3=C(C=C(C=C3C=C2O)OC)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O
InChIInChI=1S/C27H32O15/c1-9-3-12(29)18-13(30)5-10-4-11(37-2)6-14(17(10)25(18)39-9)40-27-24(36)22(34)20(32)16(42-27)8-38-26-23(35)21(33)19(31)15(7-28)41-26/h3-6,15-16,19-24,26-28,30-36H,7-8H2,1-2H3
InChIKeyCREWSFDYWMXJQL-AJEHSGAESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Isorubrofusarin 10-gentiobioside (CAS 200127-93-1): A Positional-Isomer Naphthopyrone Glycoside for Differentiated Neurotarget Screening and Analytical Reference


Isorubrofusarin 10-gentiobioside (also designated isorubrofusarin-6-O-β-gentiobioside) is a naphthopyrone diglycoside isolated from the seeds of Cassia obtusifolia Linn. (syn. Cassia tora L.) [1][2]. It belongs to the naphthopyranone glycoside class, characterized by a benzo[h]chromen-4-one aglycone core glycosylated at the C-10 position with a gentiobiose disaccharide [3]. The compound is a positional isomer of rubrofusarin 6-O-β-gentiobioside, differing solely in the site of gentiobiosyl attachment (C-10 vs. C-6), a structural distinction that profoundly alters its enzyme inhibition profile across cholinesterases, BACE1, and monoamine oxidases [1][4].

Why Rubrofusarin Gentiobioside or Other Naphthopyrone Glycosides Cannot Replace Isorubrofusarin 10-gentiobioside in Analytical and Biological Studies


Substituting isorubrofusarin 10-gentiobioside with rubrofusarin 6-O-gentiobioside or other in-class naphthopyrone glycosides introduces both analytical and pharmacological confounds. The two gentiobioside isomers interconvert in aqueous and ammoniacal solvents at elevated temperatures, meaning that solvent choice and storage conditions directly determine which isomer predominates in solution [1]. Pharmacologically, the shift of the gentiobiosyl moiety from C-6 to C-10 converts a potent dual AChE/BACE1 inhibitor (rubrofusarin gentiobioside: AChE IC50 15.94 µM, BACE1 IC50 85.66 µM) into a compound with >5-fold weaker AChE activity and complete loss of BACE1 inhibition (>200 µM), while simultaneously altering hMAO-A potency by over 11-fold relative to its monoglucoside analog [2][3]. These quantitative divergences mean that even closely related positional isomers or glycosylation variants cannot serve as functional surrogates in enzyme assays, analytical reference standards, or extract standardization workflows.

Quantitative Differentiation Evidence for Isorubrofusarin 10-gentiobioside Against Its Closest Structural Analogs


AChE Inhibition: C-10 Gentiobioside Isomer Is 5.2-Fold Less Potent Than C-6 Gentiobioside Isomer

In a direct head-to-head comparison within the same study, isorubrofusarin 10-gentiobioside (compound 5) exhibited an AChE IC50 of 83.52 ± 1.56 µM, whereas its positional isomer rubrofusarin 6-O-gentiobioside (compound 3) showed an AChE IC50 of 15.94 ± 0.32 µM, yielding a 5.2-fold potency difference solely attributable to the glycosylation site shift from C-6 to C-10 [1]. The positive control berberine yielded an IC50 of 0.68 ± 0.01 µM in the same assay system. This quantitative divergence is experimentally robust, with triplicate measurements reported for all compounds.

Acetylcholinesterase inhibition Alzheimer's disease naphthopyrone SAR

BACE1 Inhibition: Isorubrofusarin 10-gentiobioside Loses All Activity While Nor-rubrofusarin Glucoside Retains Potent IC50 of 14.41 µM

In the same head-to-head enzyme panel, isorubrofusarin 10-gentiobioside (compound 5) showed no significant BACE1 inhibition at concentrations up to 200 µM (IC50 > 200 µM), while nor-rubrofusarin 6-O-β-glucoside (compound 4), which bears a hydroxyl at C-8 instead of methoxy and a monoglucoside at C-6 instead of gentiobioside at C-10, achieved a BACE1 IC50 of 14.41 ± 2.87 µM [1]. The positive control quercetin gave an IC50 of 21.42 ± 1.04 µM. The SAR analysis attributed BACE1 potency primarily to the C-8 hydroxyl and C-6 glucosyl substitution pattern, both absent in isorubrofusarin 10-gentiobioside.

BACE1 inhibition β-secretase Alzheimer's disease amyloid hypothesis

hMAO-A Inhibition: Gentiobioside Substitution Reduces Potency by 11.1-Fold Compared to Corresponding Monoglucoside

In a comprehensive hMAO inhibition screen, isorubrofusarin gentiobioside (compound 29) displayed an hMAO-A IC50 of 181.55 ± 6.27 µM with no hMAO-B inhibition (>400 µM), whereas isorubrofusarin 10-O-β-glucopyranoside (compound 20), the monoglucoside analog differing only by the absence of the second glucose unit, exhibited an 11.1-fold more potent hMAO-A IC50 of 16.32 ± 2.79 µM and also inhibited hMAO-B (IC50 35.10 ± 3.12 µM, SI = 2.15) [1]. This demonstrates that the gentiobiosyl moiety at C-10 is detrimental to hMAO-A affinity and ablates hMAO-B activity relative to the monoglucoside form.

Monoamine oxidase A neurodegeneration glycosylation SAR Parkinson's disease

Enzyme Selectivity Fingerprint: Isorubrofusarin 10-gentiobioside Shows a Narrow AChE-Selective Profile Distinct from Broad-Spectrum Naphthopyrone Inhibitors

Across three enzyme systems (AChE, BChE, BACE1) evaluated in a unified experimental framework, isorubrofusarin 10-gentiobioside (compound 5) displayed a narrow selectivity fingerprint: moderate AChE inhibition (IC50 83.52 µM) with no detectable activity against BChE or BACE1 (both >200 µM) [1]. In contrast, its isomer rubrofusarin 6-O-gentiobioside (compound 3) showed broad activity spanning AChE (15.94 µM), BChE (141.15 µM), and BACE1 (85.66 µM), while nor-rubrofusarin glucoside (compound 4) was selective for AChE (86.05 µM) and BACE1 (14.41 µM) with no BChE inhibition [1]. Isorubrofusarin 10-gentiobioside is therefore the only compound in this series that is functionally AChE-selective among the three Alzheimer's-related targets.

Enzyme selectivity polypharmacology off-target profiling Alzheimer's disease

Chemical Interconversion Liability: Solvent- and Temperature-Dependent Isomerization with Rubrofusarin Gentiobioside

Isorubrofusarin 10-gentiobioside and rubrofusarin 6-O-gentiobioside undergo bidirectional interconversion in water and ammonia solutions at elevated temperatures, whereas the reaction does not proceed in acidic solvents [1]. This phenomenon, first reported by Zhang et al. (2014), was characterized using HPLC to quantify transformation product content and calculate increment rates, with structural confirmation by HPLC-DAD, LC-ESI/MS, and NMR [1]. Both solvent identity and temperature were identified as critical factors governing the extent of interconversion and the stability of each isomer. While the full quantitative conversion rate data resides in the primary article, the directional interconversion has been independently corroborated, with the optimum transformation temperature reported at 60°C in water .

Isomer interconversion analytical method validation reference standard stability quality control

hMAO Selectivity vs. Aglycone Rubrofusarin: Inverse Isozyme Preference Demonstrates Distinct Pharmacological Identity

Isorubrofusarin gentiobioside (compound 29) showed weak and selective hMAO-A inhibition (IC50 181.55 µM; hMAO-B >400 µM; SI >2.2), whereas the aglycone rubrofusarin (compound 13) displayed 30.8-fold more potent hMAO-A inhibition (IC50 5.90 ± 0.99 µM) with measurable hMAO-B activity (IC50 91.40 ± 1.31 µM) and a high selectivity index of 15.49 favoring hMAO-A [1]. Despite both compounds being hMAO-A-preferring, the glycosylated form is dramatically weaker and loses all hMAO-B engagement, while the aglycone retains sub-micromolar-range hMAO-A potency. This cross-study comparison establishes that gentiobiosylation at C-10 converts a potent, dual-isoform MAO inhibitor into a low-affinity, single-isoform compound.

MAO isoform selectivity neuroprotection naphthopyrone aglycone Parkinson's disease

Procurement-Relevant Application Scenarios for Isorubrofusarin 10-gentiobioside (CAS 200127-93-1) Based on Quantitative Differentiation Evidence


Isomer-Specific Reference Standard for Cassia Seed Extract HPLC Quantification and Quality Control

Given the documented interconversion between isorubrofusarin gentiobioside and rubrofusarin gentiobioside in aqueous and ammoniacal mobile phases [1], analytical laboratories developing pharmacopoeial methods for Cassiae Semen must employ isomerically pure isorubrofusarin 10-gentiobioside as a discrete reference standard. The compound's distinct retention time and UV spectrum (verified by HPLC-DAD in the interconversion study) enable accurate peak assignment and prevent misquantification caused by in-solution isomerization. Procurement specifications should require HPLC purity ≥98% with a certificate of analysis confirming the absence of the rubrofusarin isomer above a defined threshold, as both compounds are structurally confirmed via NMR [1][2].

AChE-Selective Pharmacological Probe for Alzheimer's Disease Target Deconvolution Studies

Isorubrofusarin 10-gentiobioside is the only naphthopyrone glycoside from Cassia obtusifolia that exhibits AChE inhibition (IC50 83.52 µM) with no activity against BChE or BACE1 (both >200 µM) [1]. This clean selectivity profile makes it uniquely suitable as a pharmacological tool compound for experiments requiring AChE engagement without confounding BACE1-mediated APP processing effects or BChE-mediated cholinergic compensation. Researchers should preferentially procure this compound over rubrofusarin 6-O-gentiobioside when the experimental design demands AChE single-target pharmacology, as the latter compound's BACE1 IC50 of 85.66 µM and BChE IC50 of 141.15 µM introduce dual off-target activities [1].

Negative Control for BACE1 Inhibitor Screening Cascades Using Natural Product Libraries

In BACE1 inhibitor discovery campaigns sourcing natural naphthopyrones, isorubrofusarin 10-gentiobioside serves as a structurally matched inactive control (BACE1 IC50 >200 µM) against which the potent BACE1 inhibitor nor-rubrofusarin 6-O-glucoside (IC50 14.41 µM) can be benchmarked [1]. This paired use of an active/inactive isomer pair sharing the naphthopyrone scaffold enables robust SAR interpretation by controlling for non-specific assay interference. Procurement of both compounds from the same supplier with identical purity specifications ensures that differential BACE1 activity is attributable solely to the C-8 hydroxyl and C-6 glucosyl substitution pattern, not to purity artifacts [1].

Glycosylation-Structure-Activity-Relationship Reference in hMAO Inhibitor Development

The 11.1-fold potency gap between isorubrofusarin gentiobioside (hMAO-A IC50 181.55 µM) and isorubrofusarin monoglucoside (hMAO-A IC50 16.32 µM) [1] positions the diglycoside as a critical reference compound in SAR studies exploring the impact of sugar chain length on MAO active-site access. Medicinal chemistry teams designing naphthopyrone-based MAO inhibitors can use this compound to establish the upper boundary of steric tolerance at the C-10 position, informing decisions about whether to retain, truncate, or modify the carbohydrate moiety. The compound's complete lack of hMAO-B activity further reinforces its utility as a selectivity control in isoform-profiling panels [1].

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